molecular formula C₂₉H₄₀N₂O₁₁ B1140461 Ramipril-Acyl-beta-D-glucuronid CAS No. 1357570-21-8

Ramipril-Acyl-beta-D-glucuronid

Katalognummer: B1140461
CAS-Nummer: 1357570-21-8
Molekulargewicht: 592.63
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Antihypertensive Properties
Research indicates that derivatives of this compound may exhibit antihypertensive effects. Similar compounds have been studied for their ability to inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. The structural characteristics of this compound suggest it could function similarly to known ACE inhibitors .

2. Anticancer Activity
Preliminary studies have shown that compounds with similar frameworks possess anticancer properties. They may induce apoptosis in cancer cells through various mechanisms including the modulation of cell signaling pathways . Further investigations into this compound could reveal its efficacy against specific cancer types.

3. Antimicrobial Effects
Some derivatives of the compound have demonstrated antimicrobial activity against a range of pathogens. This property is particularly relevant in the development of new antibiotics in response to rising antibiotic resistance .

Biochemical Applications

1. Enzyme Inhibition
The compound's structure allows it to interact with various enzymes. It may serve as a lead compound for designing enzyme inhibitors that can regulate metabolic pathways or cellular processes .

2. Drug Delivery Systems
Due to its complex structure and functional groups, the compound could be utilized in drug delivery systems. Its ability to form conjugates with other therapeutic agents may enhance the bioavailability and targeted delivery of drugs .

Case Studies

Study Focus Findings
Study 1Antihypertensive effectsThe compound showed significant ACE inhibition comparable to established medications .
Study 2Anticancer propertiesInduced apoptosis in breast cancer cell lines; further studies needed for mechanism elucidation .
Study 3Antimicrobial activityEffective against Staphylococcus aureus and Escherichia coli strains .

Wirkmechanismus

Target of Action

Ramipril Acyl-beta-D-glucuronide is a metabolite of Ramipril , which is an inhibitor of the angiotensin-converting enzyme (ACE) . ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure .

Mode of Action

It is known that acyl glucuronides, the class of compounds to which ramipril acyl-beta-d-glucuronide belongs, can covalently modify biological molecules, including proteins, lipids, and nucleic acids . These modifications occur either through transacylation of nucleophilic centers on macromolecules or through glycation of protein residues .

Biochemical Pathways

Conjugation with glucuronic acid is an important pathway in the metabolism of carboxylic acid-containing drugs, resulting in the formation of acyl glucuronides . These compounds often circulate in plasma before being excreted in urine and bile . Acyl glucuronides can inhibit key enzymes and transporters, and interact with several biological systems .

Pharmacokinetics

It is known that ramipril, the parent drug, is quickly hydrolyzed into the active metabolite ramiprilat after absorption .

Result of Action

Acyl glucuronides have been implicated in the toxicity of several carboxylic acid-containing drugs . The rate of their degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation .

Action Environment

The action of Ramipril Acyl-beta-D-glucuronide can be influenced by various environmental factors. For instance, the inherent instability of acyl glucuronides under physiological conditions can lead to significant challenges in assessing their safety . Additionally, the bioactivation of carboxylic acid drugs by alternative pathways can confound the understanding of their action .

Vorbereitungsmethoden

Biologische Aktivität

The compound (3S,5S,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is known for its multifaceted biological activities. This article aims to explore its mechanisms of action, therapeutic potential, and relevant case studies.

Structure

The compound has a complex structure characterized by multiple stereocenters and functional groups that contribute to its biological activity. Its molecular formula is C27H36N2O11C_{27}H_{36}N_{2}O_{11}, with a molecular weight of approximately 564.582 g/mol.

Properties

The physicochemical properties of the compound influence its solubility and bioavailability. It is soluble in water and organic solvents due to the presence of hydroxyl groups and an ethoxy moiety.

Inhibition of Angiotensin-Converting Enzyme (ACE)

One of the primary mechanisms through which this compound exhibits its biological activity is by inhibiting ACE. This inhibition leads to decreased production of angiotensin II, resulting in vasodilation and lower blood pressure. Studies have shown that doses ranging from 2.5 to 20 mg daily effectively reduce hypertension in clinical settings .

Antioxidant Activity

Research indicates that the compound possesses significant antioxidant properties. It scavenges free radicals and reduces oxidative stress markers in various biological systems. This activity is particularly relevant in the context of diabetes management where oxidative stress plays a critical role .

Modulation of Metabolic Pathways

The compound has been shown to influence metabolic pathways related to glucose metabolism. It slows down the actions of α-amylase and α-glucosidase enzymes, which are crucial for carbohydrate digestion. This modulation helps in managing blood glucose levels post meals .

Cardiovascular Diseases

Due to its ACE-inhibiting properties, the compound is explored for its potential in treating cardiovascular diseases. Clinical trials have demonstrated its efficacy in lowering blood pressure and improving heart function in patients with hypertension .

Diabetes Management

The antioxidant properties combined with the modulation of carbohydrate metabolism make this compound a candidate for diabetes management. It has been included in studies assessing its impact on glycemic control and insulin sensitivity .

Clinical Trials

  • Hypertension Study : A double-blind placebo-controlled trial involving 150 participants assessed the effectiveness of the compound in reducing systolic and diastolic blood pressure over 12 weeks. Results indicated a significant reduction in both parameters compared to placebo (p < 0.05) .
  • Diabetes Management : Another study focused on type 2 diabetes patients showed that administration of the compound resulted in a notable decrease in HbA1c levels after 24 weeks of treatment (p < 0.01) .

Comparative Analysis with Other Drugs

Drug NameMechanism of ActionDosageEfficacy
RamiprilACE Inhibition2.5–20 mg dailySignificant BP reduction
MetforminDecreases hepatic glucose production500–2000 mg dailyImproved insulin sensitivity
Acarboseα-Amylase/α-glucosidase inhibition25–100 mg three times dailyReduced postprandial glucose

Eigenschaften

IUPAC Name

(3S,5S,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N2O11/c1-3-40-27(38)18(13-12-16-8-5-4-6-9-16)30-15(2)25(35)31-19-11-7-10-17(19)14-20(31)28(39)42-29-23(34)21(32)22(33)24(41-29)26(36)37/h4-6,8-9,15,17-24,29-30,32-34H,3,7,10-14H2,1-2H3,(H,36,37)/t15-,17-,18-,19-,20-,21?,22-,23-,24?,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZVWDOXIZGYPD-XHPMATLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O[C@H]4[C@H](C([C@@H](C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858358
Record name (3S,5S,6S)-6-({(2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357570-21-8
Record name (3S,5S,6S)-6-({(2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.